Ethylene Glycol Dibenzyl Ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethylene Glycol Dibenzyl Ether typically involves the reaction of ethylene glycol with benzyl chloride in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of ethylene glycol are replaced by benzyloxy groups. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethylene Glycol Dibenzyl Ether can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to form ethane-1,2-diol and benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Ethane-1,2-diol, benzyl alcohol.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethylene Glycol Dibenzyl Ether has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a protecting group for diols in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethylene Glycol Dibenzyl Ether largely depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the benzyloxy groups act as leaving groups, allowing nucleophiles to attack the ethane backbone. In oxidation reactions, the benzyloxy groups are oxidized to form corresponding aldehydes or acids. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Comparison with Similar Compounds
Ethylene Glycol Dibenzyl Ether can be compared with other similar compounds such as:
Ethane, 1,2-diol (ethylene glycol): Unlike this compound, ethylene glycol has hydroxyl groups instead of benzyloxy groups, making it more hydrophilic and reactive in different types of chemical reactions.
Benzyl alcohol: This compound has a single benzyloxy group attached to a methylene group, making it less complex than this compound.
1,2-Bis(phenoxy)ethane: Similar to this compound, but with phenoxy groups instead of benzyloxy groups, leading to different reactivity and applications.
Properties
IUPAC Name |
2-phenylmethoxyethoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFHYKOBYMYVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-68-9 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26403-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10278657 | |
Record name | Ethylene Glycol Dibenzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-22-0 | |
Record name | Ethane,2-bis(benzyloxy)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethylene Glycol Dibenzyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylene glycol dibenzyl ether | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN85P43RRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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